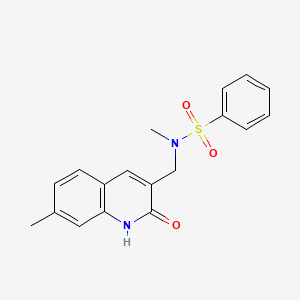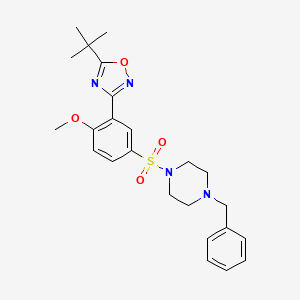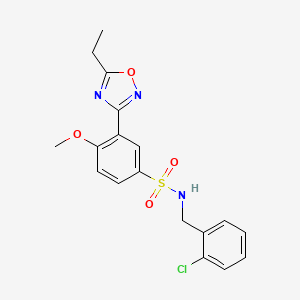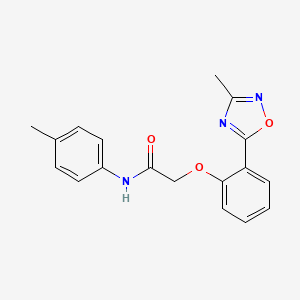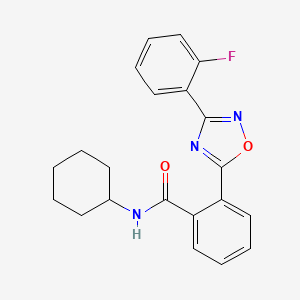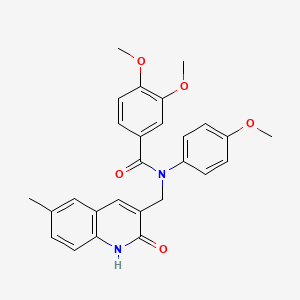
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(o-tolyl)isobutyramide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(o-tolyl)isobutyramide, also known as HMI-1, is a small molecule compound that has been extensively studied for its potential therapeutic applications. It was first synthesized by researchers at the University of California, San Francisco in 2009 and has since been the subject of numerous scientific investigations.
作用機序
The mechanism of action of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(o-tolyl)isobutyramide is not fully understood, but it is believed to involve the inhibition of various signaling pathways in cells. The compound has been shown to inhibit the activity of the Wnt signaling pathway, which is involved in cell proliferation and differentiation. In addition, N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(o-tolyl)isobutyramide has been shown to inhibit the activity of the NF-κB signaling pathway, which is involved in inflammation and immune responses.
Biochemical and Physiological Effects:
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(o-tolyl)isobutyramide has been shown to have a variety of biochemical and physiological effects. In cancer cells, the compound has been shown to inhibit cell proliferation and induce apoptosis. In addition, N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(o-tolyl)isobutyramide has been shown to inhibit the formation of amyloid plaques in Alzheimer's disease. The compound has also been shown to have anti-inflammatory effects and to inhibit the replication of certain viral infections.
実験室実験の利点と制限
One advantage of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(o-tolyl)isobutyramide is that it is a relatively small molecule that can be easily synthesized in the laboratory. In addition, the compound has been shown to have a variety of potential therapeutic applications, making it a promising target for further research. However, one limitation of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(o-tolyl)isobutyramide is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential.
将来の方向性
There are many potential future directions for research on N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(o-tolyl)isobutyramide. One possible direction is to further investigate the compound's mechanism of action in order to optimize its therapeutic potential. In addition, researchers could investigate the use of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(o-tolyl)isobutyramide in combination with other therapies for the treatment of cancer and other diseases. Finally, researchers could investigate the use of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(o-tolyl)isobutyramide in animal models of disease in order to better understand its potential therapeutic applications.
合成法
The synthesis of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(o-tolyl)isobutyramide involves a multi-step process that includes the reaction of 2-hydroxy-7-methylquinoline with o-tolylisobutyric acid. The resulting compound is then treated with thionyl chloride to yield the final product. The synthesis of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(o-tolyl)isobutyramide is relatively straightforward and can be performed using standard laboratory techniques.
科学的研究の応用
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(o-tolyl)isobutyramide has been studied for its potential therapeutic applications in a variety of diseases, including cancer, Alzheimer's disease, and viral infections. The compound has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in cancer cells. In addition, N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(o-tolyl)isobutyramide has been shown to inhibit the formation of amyloid plaques, which are a hallmark of Alzheimer's disease.
特性
IUPAC Name |
2-methyl-N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-(2-methylphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O2/c1-14(2)22(26)24(20-8-6-5-7-16(20)4)13-18-12-17-10-9-15(3)11-19(17)23-21(18)25/h5-12,14H,13H2,1-4H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRXJRQUJHNRPHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(C(=O)N2)CN(C3=CC=CC=C3C)C(=O)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-N-[(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl]-N-(2-methylphenyl)propanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-methoxy-N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7713147.png)

